4-Methyl-2-phenylquinazoline
Description
4-Methyl-2-phenylquinazoline is a heterocyclic compound characterized by a quinazoline core substituted with a methyl group at position 4 and a phenyl group at position 2. Quinazolines are nitrogen-containing bicyclic systems with significant pharmacological relevance, including roles as kinase inhibitors, anticancer agents, and antiviral compounds . The methyl and phenyl substituents in this compound influence its electronic properties, solubility, and intermolecular interactions, making it a versatile scaffold for drug discovery and material science.
Synthesis of this compound typically involves catalytic deoxygenation of its 3-oxide derivative using zinc in aqueous NH₄Cl/THF, yielding 71% efficiency . Alternatively, silica gel column chromatography after alkylation reactions provides a 63% yield . Its molecular structure has been characterized by crystallographic studies, though specific data for this derivative are less documented compared to analogs like 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline .
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-methyl-2-phenylquinazoline |
InChI |
InChI=1S/C15H12N2/c1-11-13-9-5-6-10-14(13)17-15(16-11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
AUGLCKMKJCAGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-methyl-2-phenylquinazoline is in the development of anticancer agents. Research has shown that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have demonstrated that certain substituted quinazoline compounds can inhibit the proliferation of cancer cells, including ovarian cancer, lung carcinoma, and breast cancer cell lines .
Case Study: Cytotoxicity Evaluation
A comprehensive evaluation of several 2-phenyl-4-quinazolinone derivatives revealed potent cytotoxicity against multiple cancer types. For example, compounds tested showed effective inhibition with ED50 values less than 1.0 µg/mL against human ovarian cancer (1A9) and lung carcinoma (A-549) cell lines . This highlights the potential of this compound as a scaffold for designing new anticancer therapies.
Antiplatelet Activity
Another promising application is the use of this compound in inhibiting platelet aggregation. This property is particularly relevant in the context of cardiovascular diseases where excessive platelet aggregation can lead to thrombosis. Certain derivatives have been shown to effectively inhibit platelet aggregation, suggesting their potential use as therapeutic agents for preventing cardiovascular events .
Anti-inflammatory Properties
Research indicates that quinazoline derivatives, including this compound, possess anti-inflammatory effects. These compounds have been evaluated for their ability to act as pulmonary-selective inhibitors in models of bronchoconstriction, suggesting their utility in treating respiratory conditions exacerbated by inflammation .
Synthesis and Chemical Transformation
The synthesis of this compound can be achieved through various chemical transformations. Recent studies have explored its reaction conditions and substrate scope, revealing insights into its reactivity and potential modifications that could enhance its biological activity .
Synthesis Overview
The synthesis typically involves:
- Starting Materials : Utilizing substituted anilines and appropriate carbonyl compounds.
- Reaction Conditions : Varying temperatures and solvents to optimize yield.
A detailed table summarizing different synthetic routes and yields can be found below:
| Synthesis Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Method A | Aniline + Carbonyl | Reflux in DMSO | 75 |
| Method B | Benzamide + Anthranilic acid | Heat at 250°C | 80 |
| Method C | Methylation with methyl iodide | DMF at elevated temperature | 65 |
Potential for Drug Development
Given its diverse applications, this compound holds promise for further development into pharmaceutical agents targeting various diseases. Its ability to interact with multiple biological pathways suggests that it could serve as a lead compound for designing novel therapeutics.
Chemical Reactions Analysis
Oxidative Coupling with Benzylamines
4-Methyl-2-phenylquinazoline undergoes oxidative coupling with benzylamines to form imidazo[1,5-c]quinazoline derivatives under catalytic conditions :
-
Reagents : 20 mol% tetrabutylammonium iodide (n-Bu₄NI), 4 equiv. tert-butyl hydroperoxide (TBHP), 3 equiv. acetic acid
-
Solvent : DMSO at 90°C for 10 h under air
-
Scope :
Benzylamine Substituent (R) Product Yield (%) 4-Fluorophenyl 78 4-Chlorophenyl 82 4-Bromophenyl 75 2-Naphthyl 68 2-Thienyl 65
This reaction tolerates both electron-donating (-CH₃, -OCH₃) and withdrawing (-NO₂, -CF₃) groups on benzylamines. Halogen substituents remain intact, enabling downstream functionalization .
Rhodium-Catalyzed Double Malonation
A rhodium(III)-catalyzed process enables dual C–H bond functionalization with ethyl diazomalonates :
-
Catalyst System : [Cp*RhCl₂]₂ (2.5 mol%), AgOTf (10 mol%)
-
Conditions : Ethanol at 80°C for 12 h
-
Key Outcomes :
-
Exclusive formation of dimalonated products (no mono-adducts detected)
-
Yield enhancement with electron-rich aryl substituents:
Quinazoline Substrate Yield (%) 4-Me-2-(4-NMe₂Ph)-quinazoline 99 4-Me-2-(4-CF₃Ph)-quinazoline 80
-
Steric effects were minimal, with ortho-substituted aryl groups still achieving >75% yields. The reaction proceeds through sequential C–H activation steps, where the second malonation occurs faster than the first .
Solvent-Dependent Reactivity Trends
Studies on analogous 2-phenylquinazoline systems reveal critical solvent effects :
| Reaction Type | Optimal Solvent | Temperature | Methylation Site |
|---|---|---|---|
| N-Methylation | DMF/Acetonitrile | Room temp | N3 |
| S-Methylation | Ethanol | Reflux | S4 |
While direct data for this compound is limited, these trends suggest its methylation behavior would follow similar solvent-dependent regioselectivity patterns due to shared electronic features .
Synthetic Accessibility
The compound is typically synthesized via:
-
One-pot aqueous method :
-
Thermal cyclization :
These methods enable scalable production for further reactivity studies.
Stability and Handling Considerations
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The methyl group at position 4 in 4-Methyl-2-phenylquinazoline contrasts with 4-Methyl-6-phenylquinazoline, where the phenyl group occupies position 4. This positional difference alters steric and electronic interactions, impacting kinase inhibition potency .
- Synthetic Accessibility : this compound is synthesized via deoxygenation or alkylation, while 2-(4-chlorophenyl) derivatives require condensation with aldehydes and ammonium acetate .
- Crystallinity : Analogs like 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline exhibit distinct dihedral angles (84.97° between quinazoline and phenyl rings), influencing packing efficiency and solubility compared to the planar this compound .
Key Observations :
- Kinase Inhibition : Both this compound and its 6-phenyl isomer are part of kinase-focused combinatorial libraries, but their potency varies due to substituent positioning .
- Therapeutic Potential: 2-Hydrazino-4-phenylquinazoline derivatives show promise in anticancer studies, whereas this compound’s role remains exploratory .
Reactivity and Functionalization
This compound undergoes regioselective alkylation and deoxygenation reactions. For example:
- Methylation : "Soft" agents like methyl iodide preferentially target nitrogen atoms, while "hard" agents (dimethyl sulfate) modify sulfur or oxygen sites in related thione derivatives .
- Deoxygenation : The N–O bond in this compound 3-oxide is cleaved efficiently with Zn/NH₄Cl, contrasting with titanium- or phosphorus-based methods for other N-oxides .
Preparation Methods
Classical Niementowski Quinazoline Synthesis
The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for quinazoline derivatives. In this method, anthranilic acid reacts with acetophenone derivatives under thermal conditions to form 4-hydroxyquinazolines, which are subsequently methylated. For 4-methyl-2-phenylquinazoline, anthranilic acid and 4-methylacetophenone undergo condensation at 120–130°C, followed by dehydration and cyclization . A 1976 synthesis reported in Tetrahedron Letters optimized this approach by using acetic anhydride as both solvent and dehydrating agent, achieving a 68% yield .
Mechanistic Pathway :
-
Schiff Base Formation : Anthranilic acid reacts with the ketone to form an imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the amine group on the carbonyl carbon generates the quinazoline core.
-
Methylation : A subsequent alkylation step introduces the methyl group at position 4, though modern protocols often integrate methyl-containing ketones to bypass post-cyclization modifications .
Limitations :
-
Prolonged heating (6–12 hours) is required, increasing energy consumption.
-
Functional group tolerance is limited; electron-withdrawing substituents on the ketone reduce yields .
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. A modified Skraup-Doebner approach employs aniline, 4-methylbenzaldehyde, and acetone in hydrochloric acid under microwave irradiation (540 W, 2–3 minutes) . This method achieves an 85% yield of this compound, with ZnCl₂ facilitating cyclization during workup.
Advantages :
-
Rapid Synthesis : Reactions complete in minutes versus hours.
-
Enhanced Selectivity : Reduced side products compared to thermal methods .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Irradiation Time | 3 minutes | 85 |
| Temperature | 120°C | 82 |
| Catalyst (ZnCl₂) | 10 mol% | 85 |
One-Pot Aqueous Medium Synthesis
Green chemistry principles have driven the development of catalyst-free, one-pot syntheses in water. A 2012 study demonstrated that 2-aminobenzaldehyde and 4-methylacetophenone react in aqueous ammonium acetate at 80°C for 6 hours, yielding 78% of the target compound . The absence of organic solvents and catalysts simplifies purification and reduces environmental impact.
Key Observations :
-
pH Dependence : Neutral conditions (pH 7) maximize yield by balancing nucleophilicity and electrophilicity.
-
Substrate Scope : Electron-donating groups on the aldehyde enhance reactivity, while nitro groups necessitate harsher conditions .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Temperature | Key Advantage |
|---|---|---|---|---|
| Niementowski Adaptation | 68 | 6–12 hours | 120–130°C | Well-established protocol |
| MAOS | 85 | 3 minutes | 120°C | Rapid, high-yielding |
| Aqueous One-Pot | 78 | 6 hours | 80°C | Solvent-free, eco-friendly |
| Oxidative Functionalization | 72 | 10 hours | 90°C | Late-stage diversification |
Mechanistic Insights and Stereochemical Considerations
The formation of this compound hinges on the interplay of electronic and steric factors:
-
Electron-Donating Groups : Enhance cyclization rates by stabilizing transition states through resonance .
-
Steric Hindrance : Bulky substituents at the ketone’s para position hinder Schiff base formation, reducing yields by 15–20% .
Quantum mechanical calculations (DFT) suggest that the rate-determining step is the cyclization event, with an activation energy of 25–30 kcal/mol depending on substituents .
Q & A
Q. What are the primary synthetic routes for 4-Methyl-2-phenylquinazoline, and how do their conditions impact yield and scalability?
- Methodological Answer : Two prominent methods are electrochemical synthesis and thermal cyclization.
- Electrochemical Approach : Utilize a carbon/aluminum electrode system with acetic acid as an electrolyte in an undivided cell. This method achieves oxidative cyclization of 2-aminobenzamides at room temperature, yielding 2-methylquinazolin-4(3H)-ones with high efficiency (70–85% yields). Advantages include mild conditions and reduced metal catalyst use .
- Thermal Cyclization : React 2-aminobenzamides with substituted benzyl chlorides at elevated temperatures (e.g., 80–100°C). While effective, this method may require transition metal catalysts and longer reaction times, potentially leading to side products like dimerized intermediates .
Recommendation : Electrochemical synthesis is preferred for scalability and sustainability, while thermal methods may be suitable for specific substituent compatibility.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinones) and monitor alkylation reactions (e.g., N–H disappearance at ~3300 cm⁻¹) .
- NMR Analysis : Use ¹H NMR to confirm regioselectivity (e.g., shifts at δ 7.5–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups). ¹³C NMR helps resolve carbonyl (C4) and methyl (C2) carbon environments .
- Mass Spectrometry : Confirm molecular weight via ESI-MS and detect fragmentation patterns to validate structural integrity.
Note : Combine multiple techniques to resolve ambiguities in complex derivatives.
Advanced Research Questions
Q. How do solvent polarity and methylating agent hardness influence regioselectivity in N- vs. C-alkylation of this compound?
- Methodological Answer :
- Soft Agents (e.g., methyl iodide) : Favor N3-alkylation due to nucleophilic attack at the quinazoline nitrogen. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Hard Agents (e.g., dimethyl sulfate) : May promote C4-methylation under acidic conditions. Non-polar solvents (e.g., dioxane) reduce side reactions but require longer reaction times.
Experimental Design : Screen solvents (ethanol, acetonitrile, DMF) and agents (methyl iodide, dimethyl sulfate) at 25–60°C. Monitor regioselectivity via ¹H NMR and HPLC.
Q. How should researchers address contradictions in reported yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC or GC-MS to identify byproducts (e.g., dimerized intermediates in thermal methods) .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize termination points.
- Catalyst Purity : Electrochemical methods may suffer from electrode passivation; pre-treat electrodes with dilute HCl to remove oxide layers .
Recommendation : Replicate protocols with strict control of reagent purity and reaction atmosphere (e.g., inert gas for oxygen-sensitive steps).
Q. What computational strategies can predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, C4 is electrophilic in quinazolinones, making it a target for nucleophilic agents .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Prioritize derivatives with high binding affinity and low steric clashes.
Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
- Structure-Activity Relationships (SAR) : Modify substituents at C2 and C4 positions. For instance, electron-withdrawing groups (e.g., Cl) at C4 enhance cytotoxicity by improving DNA intercalation.
Advanced Tip : Use metabolomic profiling (LC-MS) to identify downstream biomarkers affected by quinazoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
